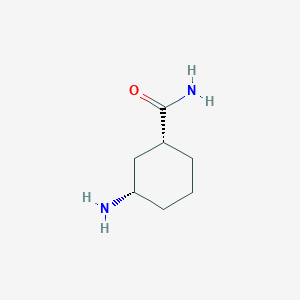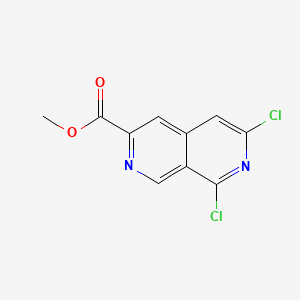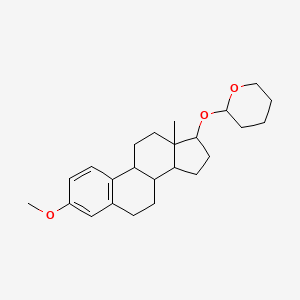
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 6th and 7th positions and an amine group (-NH₂) at the 1st position on the isoquinoline ring structure. Isoquinolines are known for their diverse biological activities and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Nitroalkane Method: One common synthetic route involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). This method produces 6,7-dimethoxy-3,4-dihydroisoquinoline.
Enamine Formation: Another approach involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form with acyl iso(thio)cyanates, yielding 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the nitro group in the compound to an amine group.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted isoquinolines with various functional groups at different positions.
科学研究应用
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including potential therapeutic effects.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6,7-dimethoxy-3,4-dihydroisoquinolin-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antagonist of muscarinic M4 receptors, which are involved in various physiological processes. The compound's binding affinity and selectivity for these receptors play a crucial role in its mechanism of action.
相似化合物的比较
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine is compared with other similar compounds, such as:
Isoquinoline: The parent compound without methoxy groups.
3,4-Dihydroisoquinoline: A partially hydrogenated version of isoquinoline.
Other Dimethoxyisoquinolines: Isoquinolines with methoxy groups at different positions.
Uniqueness: The presence of methoxy groups at the 6th and 7th positions and the amine group at the 1st position make this compound unique compared to other isoquinolines. These functional groups contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6,7-dimethoxy-3,4-dihydroisoquinolin-1-amine |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChI 键 |
JVPUZUTVEGLNSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CCN=C2N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
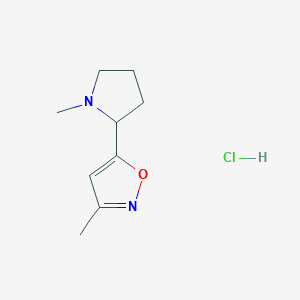
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
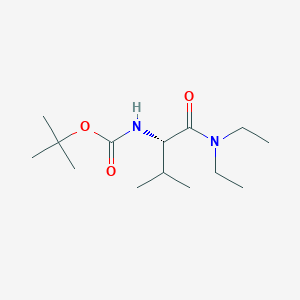
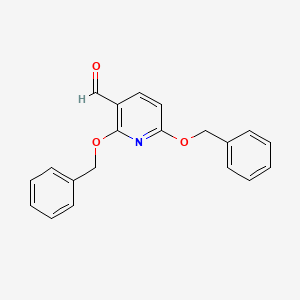

![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)

![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)
